2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
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Overview
Description
2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid is a synthetic compound characterized by its intricate molecular structure. It's known for its versatility in various scientific fields due to its unique chemical properties.
Scientific Research Applications
2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid finds applications in:
Chemistry: : Used as a building block for complex organic synthesis.
Biology: : Serving as a probe or intermediate in the study of enzyme interactions and metabolic pathways.
Medicine: : Investigated for its potential roles as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory conditions.
Industry: : Utilized in the manufacture of specialty chemicals and advanced materials.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through several steps involving the formation of the pyrrolidine ring and subsequent functional group modifications. Key starting materials include 2-methylpropan-2-ol and acetic acid. The process often involves:
Formation of the pyrrolidine ring using a cyclization reaction under controlled temperature and pH conditions.
Introduction of the acetic acid moiety through esterification or amidation reactions.
Protective group strategies to manage the reactivity of intermediate compounds, ensuring high yield and purity.
Industrial Production Methods
In an industrial setting, large-scale production of this compound may use automated continuous flow reactors to enhance efficiency and consistency. Key factors include optimizing reaction times, temperatures, and catalyst use to achieve high throughput while maintaining quality control standards.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid can participate in various chemical reactions, including:
Oxidation: : Conversion to more oxidized forms under the influence of oxidizing agents like potassium permanganate.
Reduction: : Reductive amination or hydrogenation to introduce amine groups.
Substitution: : Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon for hydrogenation reactions. Conditions typically involve controlled temperatures ranging from -10°C to 80°C and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Depending on the reaction conditions and reagents used, major products can include various acyl derivatives, amines, and oxidized forms that possess different functional group orientations.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. Its mechanism may involve:
Binding to enzymes: : Modifying their activity and influencing metabolic pathways.
Pathway Modulation: : Affecting signaling pathways linked to cellular functions.
Receptor Interactions: : Acting on specific receptors to induce or inhibit biological responses.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid stands out due to its specific substituent groups that enhance its stability and reactivity.
List of Similar Compounds
Pyrrolidine derivatives with varying acyl group attachments.
Acetic acid derivatives featuring different substituents on the pyrrolidine ring.
Compounds such as 2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid with slight variations in molecular structure.
Properties
IUPAC Name |
2-[(3S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-13(7-9(8)5-10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMQYTCHWMLLLA-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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